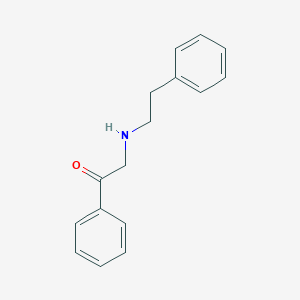![molecular formula C16H14BrClN6O3S B213786 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213786.png)
4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a chloropyridazinyl group, and a sulfamoylphenyl group attached to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction between the bromopyrazole and a suitable sulfamoylphenyl derivative.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and chloropyridazinyl groups, leading to the formation of various oxidized or reduced derivatives.
Cross-Coupling Reactions: The chloropyridazinyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, boronic acids, or boronate esters in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, oxidized or reduced forms of the compound, and new carbon-carbon bonded derivatives .
Scientific Research Applications
4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom, used as a starting material for more complex syntheses.
Chloropyridazine Derivatives: Compounds containing the chloropyridazinyl group, studied for their potential biological activities.
Sulfamoylphenyl Derivatives: Compounds containing the sulfamoylphenyl group, known for their potential medicinal properties.
Uniqueness
The uniqueness of 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development .
Properties
Molecular Formula |
C16H14BrClN6O3S |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23) |
InChI Key |
VLDHWODZJCRFIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213704.png)
![N-(2-fluorophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B213706.png)

![N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213709.png)
![4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B213711.png)
![4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213712.png)
![N-tert-butyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213713.png)
![4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B213716.png)
![N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B213717.png)
![Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate](/img/structure/B213718.png)
![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)

![methyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B213721.png)
![ethyl 4-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B213726.png)
